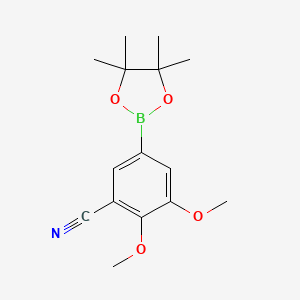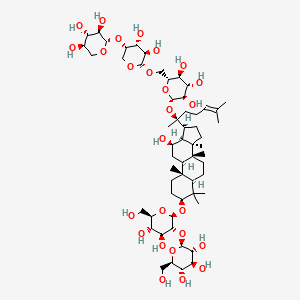
Ginsenoside Ra1
Übersicht
Beschreibung
Ginsenoside Ra1 is a component from ginseng . It is known to inhibit protein tyrosine kinase (PTK) activation induced by hypoxia/reoxygenation .
Synthesis Analysis
The synthesis of Ginsenoside Ra1 involves a complex process. Panax ginseng is a medicinal plant known for its pharmacological benefits, which are attributed to the triterpenoid saponin ginsenosides found throughout the species . With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis .Molecular Structure Analysis
The molecular formula of Ginsenoside Ra1 is C58H98O26 . Its molecular weight is 1211.4 g/mol . The structure of Ginsenoside Ra1 is complex, with a dammarane structure and sugar moieties connected to the -OH at the C-3 and/or C-2 positions .Chemical Reactions Analysis
Ginsenosides, including Ginsenoside Ra1, are the deglycosylated secondary metabolic derivatives of major ginsenosides . They are more readily absorbed into the bloodstream and function as active substances .Physical And Chemical Properties Analysis
Ginsenoside Ra1 is a triterpenoid saponin . Its molecular weight is 1211.4 g/mol . The structure of Ginsenoside Ra1 is complex, with a dammarane structure and sugar moieties connected to the -OH at the C-3 and/or C-2 positions .Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment
Field
Application Summary
Ginsenosides, including Ra1, have shown potential in treating breast cancer by modifying the functional hallmarks of tumor cells . This approach could provide a new perspective for the potential application of Ginsenoside as a therapeutic drug for breast cancer .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of Ginsenoside to modify the functional hallmarks of tumor cells .
Results or Outcomes
The results suggest that Ginsenoside could be a promising therapeutic agent for breast cancer treatment with minimal toxicity to normal cells .
Traditional Chinese Medicine (TCM) Saponin Research
Field
Pharmacokinetics and Pharmacodynamics
Application Summary
Ginsenosides, including Ra1, are a type of saponin found in traditional Chinese medicine (TCM). They have been the subject of pharmacokinetic and pharmacodynamic research .
Methods of Application
The methods of application involve the use of novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Results or Outcomes
The research has revealed transformative breakthroughs and challenges. The clinical application of saponins is limited by their low bioavailability and short half-life, resulting in fluctuating plasma concentrations .
Nervous System Protection
Field
Application Summary
Ginsenosides Rg2 and Rh1 have shown strong pharmacological activities in the nervous system, with protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of AD and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of Ginsenosides Rg2 and Rh1 for their pharmacological activities in the nervous system .
Results or Outcomes
The results suggest that Ginsenosides Rg2 and Rh1 have strong pharmacological activities in the nervous system .
Enhancing Anti-Cancer Functions of Granulocytes
Field
Application Summary
Ginsenoside Rg1 has been identified as a promising adjuvant agent for enhancing the anti-cancer functions of granulocytes that are inhibited by noradrenaline .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of Ginsenoside Rg1 as an adjuvant agent .
Results or Outcomes
The results suggest that Ginsenoside Rg1 could enhance the anti-cancer functions of granulocytes .
Anti-Diabetic Agent
Field
Application Summary
Ginsenoside Rb1 has shown certain pharmacological effects in maintaining blood circulation, improving myocardial ischemia, anti-arrhythmia, anti-shock, anti-diabetic, improving intelligence, anti-aging, anti-oxidation, anti-cell proliferation, and anti-tumor .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of Ginsenoside Rb1 for its pharmacological effects .
Results or Outcomes
The results suggest that Ginsenoside Rb1 could be a potential anti-diabetic agent .
Ginsenoside Biosynthesis
Field
Application Summary
Ginsenoside Ra1 is a key component in the biosynthesis process of ginseng, a medicinal plant. The completion of the entire ginseng genome sequencing and the construction of the ginseng genome database have made it possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of Ginsenoside Ra1 in the biosynthesis process of ginseng .
Results or Outcomes
The results suggest that Ginsenoside Ra1 plays a crucial role in the biosynthesis process of ginseng .
Bifunctional Drugs and Nanocarriers for Cancer Treatment
Field
Application Summary
Ginsenosides, including Ra1, are emerging as both bifunctional drugs and nanocarriers for cancer treatment .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of Ginsenoside Ra1 as both bifunctional drugs and nanocarriers .
Results or Outcomes
The results suggest that Ginsenoside Ra1 could be a promising agent for cancer treatment .
Healthy Aging and Stress Responses
Field
Application Summary
Ginsenoside extract, including Ra1, has shown protective effects in healthy aging and stress responses .
Methods of Application
The specific methods of application are not detailed in the source, but it involves the use of Ginsenoside Ra1 for its protective effects in healthy aging and stress responses .
Results or Outcomes
The results suggest that Ginsenoside Ra1 could provide new insights for the development and practical application of ginseng functional products .
Safety And Hazards
Zukünftige Richtungen
With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new directions for functional studies of the predicted genes related to ginsenoside production and its regulation .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMXBSSOCCPAOR-WWJNHZDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316881 | |
| Record name | Ginsenoside Ra1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Ra1 | |
CAS RN |
83459-41-0 | |
| Record name | Ginsenoside Ra1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83459-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Ra1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



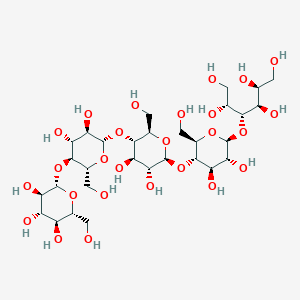
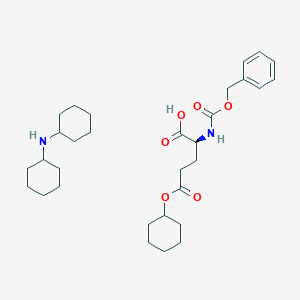
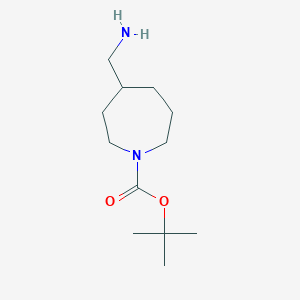
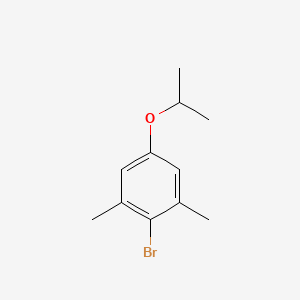
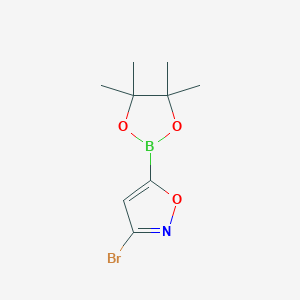
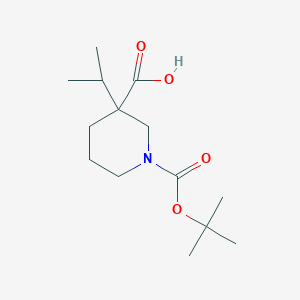
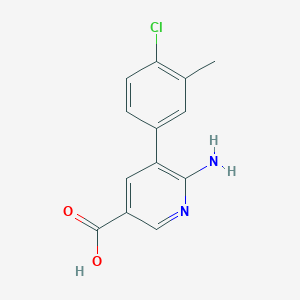
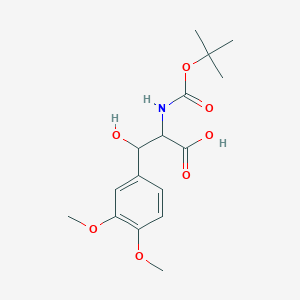
![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)
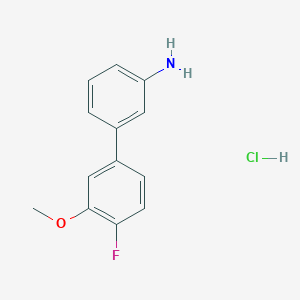
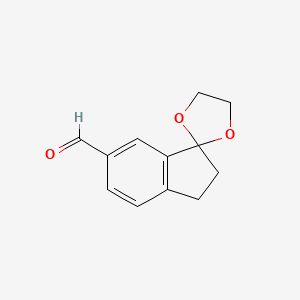
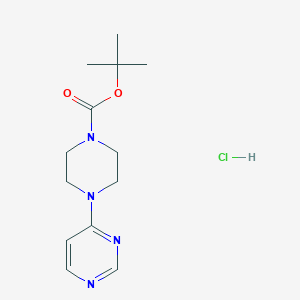
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)
